

# Reactivity of the Vinyl Group in *tert*-Butyl Vinyl Ether: A Technical Guide

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## Compound of Interest

Compound Name: *tert*-Butyl vinyl ether

Cat. No.: B1585547

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## Introduction

**Tert-butyl vinyl ether** (TBVE) is a versatile monomer and synthetic intermediate recognized for its high reactivity and utility in a wide range of chemical transformations.<sup>[1][2]</sup> Its vinyl group, electronically influenced by the bulky *tert*-butoxy substituent, exhibits unique reactivity patterns that are of significant interest in polymer chemistry, organic synthesis, and the development of novel therapeutics. This technical guide provides an in-depth analysis of the reactivity of the vinyl group in TBVE, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.

## Electronic Structure and General Reactivity

The reactivity of the vinyl group in **tert-butyl vinyl ether** is fundamentally governed by the electronic effects of the adjacent *tert*-butoxy group. The oxygen atom, through resonance, donates electron density to the double bond, making the  $\beta$ -carbon nucleophilic. This electron-donating nature significantly activates the vinyl group towards electrophilic attack.

Conversely, the bulky *tert*-butyl group provides considerable steric hindrance, which can influence the regioselectivity and stereoselectivity of certain reactions. The interplay between these electronic and steric factors dictates the diverse reaction pathways available to TBVE.

## Spectroscopic Data Summary

The following tables summarize key spectroscopic data for **tert-butyl vinyl ether**, which are crucial for its identification and characterization in reaction monitoring.

Table 1: NMR Spectroscopic Data[3]

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
<sup>1</sup> H	6.45	dd	J = 14.4, 6.8	=CH-O
<sup>1</sup> H	4.19	dd	J = 14.4, 2.0	=CH <sub>2</sub> (trans)
<sup>1</sup> H	3.97	dd	J = 6.8, 2.0	=CH <sub>2</sub> (cis)
<sup>1</sup> H	1.29	s	-	-C(CH <sub>3</sub> ) <sub>3</sub>
<sup>13</sup> C	152.2	-	-	=CH-O
<sup>13</sup> C	86.5	-	-	=CH <sub>2</sub>
<sup>13</sup> C	74.8	-	-	-C(CH <sub>3</sub> ) <sub>3</sub>
<sup>13</sup> C	28.6	-	-	-C(CH <sub>3</sub> ) <sub>3</sub>

Table 2: Infrared (IR) Spectroscopic Data[4][5][6]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3110	Medium	=C-H stretch
2975	Strong	C-H stretch (tert-butyl)
1620	Strong	C=C stretch
1200	Strong	C-O stretch
820	Strong	=C-H bend (out-of-plane)

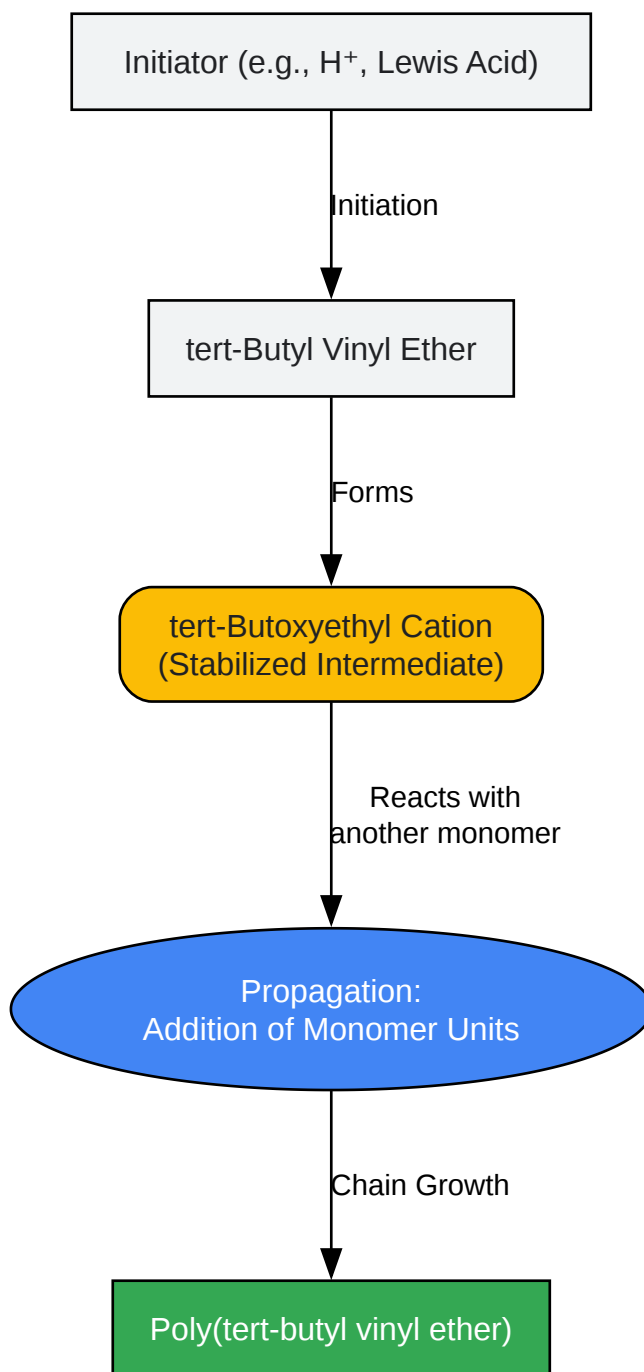
## Key Reactions of the Vinyl Group

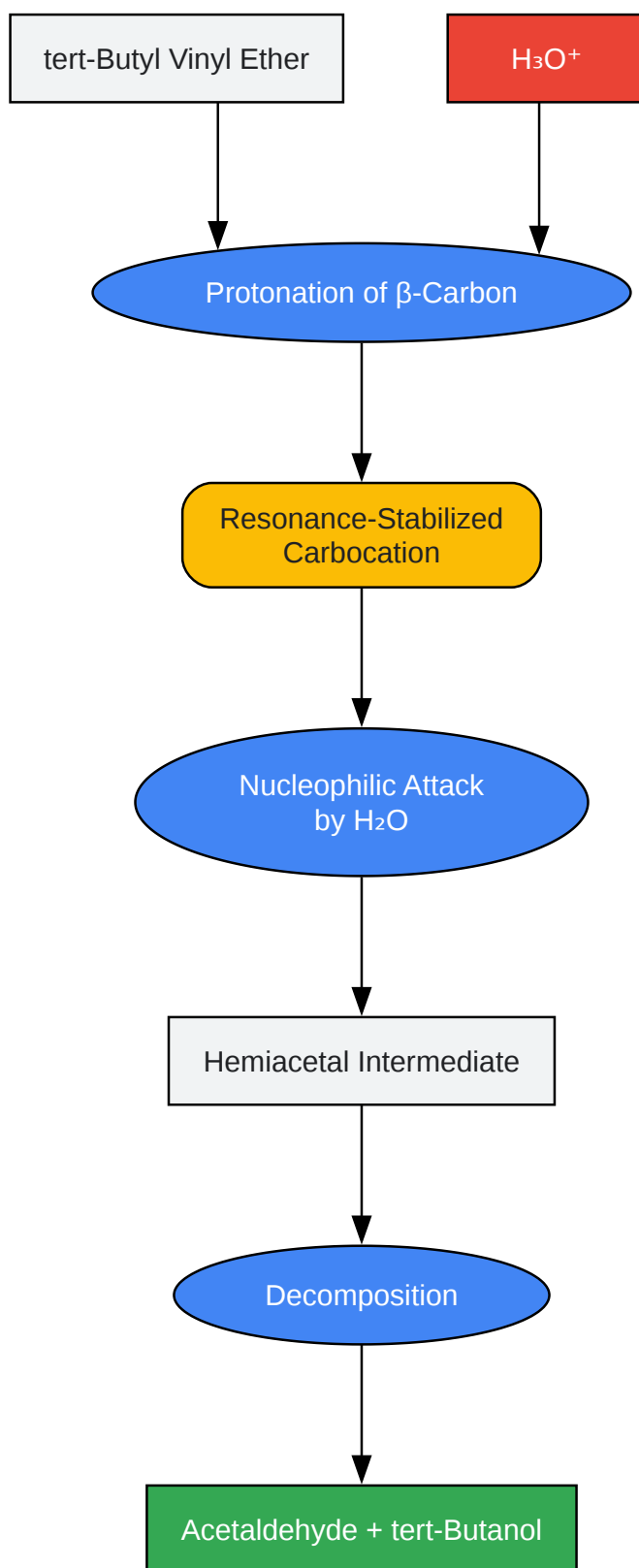
The electron-rich nature of the vinyl group in **tert-butyl vinyl ether** makes it highly susceptible to a variety of reactions, most notably cationic polymerization, hydrolysis, cycloadditions, and

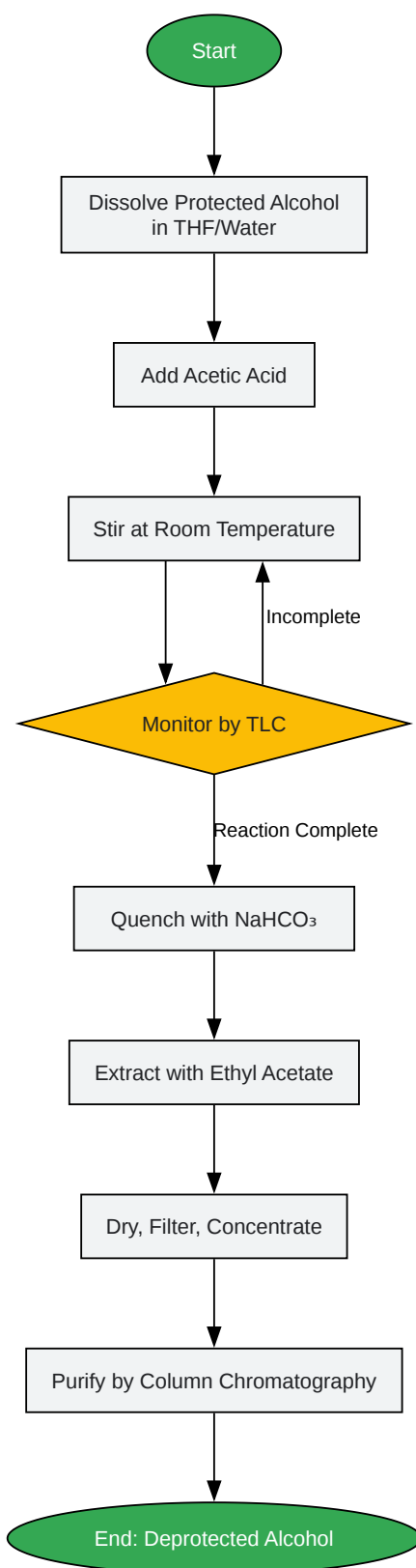
electrophilic additions.

## Cationic Polymerization

Cationic polymerization is a hallmark reaction of vinyl ethers, and TBVE is particularly reactive due to the stabilizing effect of the tert-butoxy group on the propagating carbocationic intermediate.<sup>[7]</sup> This process is typically initiated by Lewis acids or protonic acids.<sup>[7]</sup> The living nature of this polymerization allows for the synthesis of polymers with controlled molecular weights and narrow dispersities.<sup>[7][8]</sup> The reactivity of alkyl vinyl ethers in polymerization generally follows the order of the inductive effects of the alkyl group: tert-butyl > isopropyl > ethyl.<sup>[9]</sup>







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